N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220037-54-6
VCID: VC2674123
InChI: InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-4-3-5-11-6-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H
SMILES: CC(C)(CO)NC(=O)C1CCCNC1.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol

N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride

CAS No.: 1220037-54-6

Cat. No.: VC2674123

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride - 1220037-54-6

Specification

CAS No. 1220037-54-6
Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
IUPAC Name N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-4-3-5-11-6-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H
Standard InChI Key HFZWAMBSTRIDKB-UHFFFAOYSA-N
SMILES CC(C)(CO)NC(=O)C1CCCNC1.Cl
Canonical SMILES CC(C)(CO)NC(=O)C1CCCNC1.Cl

Introduction

Chemical Properties

Molecular Identity and Physical Characteristics

N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride is identified by the CAS number 1220037-54-6. The compound possesses several key physical and chemical properties that define its behavior in various environments and applications. These properties are summarized in Table 1 below.

Table 1: Physical and Chemical Properties of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride

PropertyValueReference
Molecular FormulaC₁₀H₂₁ClN₂O₂
Molecular Weight236.73900 g/mol
Exact Mass236.12900
LogP1.39480
Polar Surface Area (PSA)61.36000
HS Code2933399090

Structural Features and Functional Groups

The structural composition of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride includes several important functional groups:

  • A piperidine ring providing a basic nitrogen center

  • A carboxamide group at the 3-position of the piperidine ring

  • A 2-hydroxy-1,1-dimethylethyl substituent attached to the amide nitrogen

  • A hydrochloride counterion forming the salt

The presence of these functional groups contributes to the compound's chemical reactivity, solubility profile, and potential biological interactions. The carboxamide group can participate in hydrogen bonding as both donor and acceptor, while the hydroxyl group provides additional hydrogen bonding capacity. The tertiary carbon center with two methyl groups creates steric hindrance that can influence molecular recognition and binding characteristics.

Physiochemical Properties

The LogP value of 1.39480 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties . This balanced lipophilicity profile is significant for potential pharmaceutical applications, as it may contribute to favorable membrane permeability while maintaining reasonable aqueous solubility. The polar surface area (PSA) of 61.36000 further supports this assessment, as compounds with PSA values below 140 Ų generally exhibit good cell membrane permeation characteristics.

Synthesis Methods

Relevant Synthetic Precedents

Insights into potential synthetic strategies can be gained from related compounds. For instance, the synthesis of (S)-N-Boc-3-hydroxy piperidine, as described in patent literature, involves the hydrogenation of 3-pyridone to obtain 3-hydroxy piperidine, followed by protection with di-tert-butyl dicarbonate under alkaline conditions . This approach demonstrates the feasibility of selectively functionalizing the piperidine ring system, which could be adapted for the synthesis of precursors needed for N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride.

Table 2: Key Synthetic Steps for Related Piperidine Derivatives

Synthetic StepReaction ConditionsProductReference
HydrogenationH₂, 5% Rh/C, H₂O, 5MPa, 90°C, 48h3-hydroxy piperidine
N-ProtectionDi-tert-butyl dicarbonate, NaOH, water/ethyl acetate(S)-N-Boc-3-hydroxy piperidine

Purification and Characterization

The purification of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride would typically involve recrystallization from suitable solvent systems, potentially followed by more advanced purification techniques such as column chromatography or preparative HPLC for analytical-grade material. Characterization would employ standard analytical methods including NMR spectroscopy, mass spectrometry, elemental analysis, and infrared spectroscopy to confirm structure and purity.

Comparative Analysis with Structural Analogs

Structural Isomers and Related Compounds

Several structural analogs of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride have been identified, differing primarily in the position of the carboxamide substituent on the piperidine ring or in the core heterocyclic structure.

Table 3: Comparison of N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride with Structural Analogs

CompoundPosition of SubstituentMolecular FormulaMolecular Weight (g/mol)Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride3-positionC₁₀H₂₁ClN₂O₂236.74
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride2-positionC₁₀H₂₁ClN₂O₂236.74
N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride4-positionC₁₀H₂₁ClN₂O₂236.74
N-(1,1-Dimethylethyl)-3-hydroxy-2-pyridinecarboxamide2-position (pyridine)C₁₀H₁₄N₂O₂194.23

Structure-Activity Relationship Considerations

The position of the carboxamide group on the piperidine ring is a critical structural feature that can significantly influence the compound's biological activity and physicochemical properties. The 3-position substitution in N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride creates a distinct spatial arrangement of functional groups that may confer unique binding characteristics with biological targets.

Physicochemical Properties and Chemical Reactivity

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